

# Bromodiiodomethane: A Technical Guide to its Discovery, Properties, and Natural Occurrence

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## Compound of Interest

Compound Name: Bromodiiodomethane

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This technical guide provides a comprehensive overview of **bromodiiodomethane** ( $\text{CHBrI}_2$ ), a trihalomethane of interest due to its natural occurrence and potential applications. This document details its physicochemical properties, synthesis, presence in the marine environment, and the analytical methodologies used for its detection and quantification.

## Physicochemical Properties of Bromodiiodomethane

**Bromodiiodomethane** is a light-yellow solid at standard conditions.<sup>[1]</sup> It is characterized by its high molar mass and density, typical of polyhalogenated methanes. The compound is highly soluble in water and various organic solvents.<sup>[1]</sup> Key physicochemical data are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of **Bromodiiodomethane**

Property	Value	Reference(s)
IUPAC Name	bromo(diiodo)methane	[2]
Synonyms	Diiodobromomethane, BDIM	[1][2]
CAS Number	557-95-9	[1][2]
Molecular Formula	CHBrI <sub>2</sub>	[1][2]
Molar Mass	346.73 g/mol	[1][2]
Appearance	Light yellow solid	[1]
Density	3.6 ± 0.1 g/cm <sup>3</sup>	[1]
Melting Point	49 °C (322 K)	[1]
Boiling Point	221.5 °C (494.6 K)	[1]
Flash Point	87.8 ± 18.4 °C	[1]
Solubility	Soluble in water, ethanol, and various organic solvents	[1]

## Discovery and Synthesis

**Bromodiiodomethane** can be synthesized in the laboratory through the halogen exchange reaction of a polyiodinated methane.

## Synthetic Protocol

A common laboratory-scale synthesis involves the reaction of triiodomethane (iodoform) with bromine.[1]

Materials:

- Triiodomethane (CHI<sub>3</sub>)
- Bromine (Br<sub>2</sub>)
- Carbon tetrachloride (CCl<sub>4</sub>)

#### Procedure:

- Dissolve triiodomethane in carbon tetrachloride in a suitable reaction vessel.
- Cool the mixture to 0 °C using an ice bath.
- Slowly add bromine to the cooled solution while stirring.
- Maintain the reaction temperature at 0 °C for the duration of the reaction.
- After the reaction is complete, the product can be isolated and purified using standard techniques such as crystallization or chromatography. This method has a reported yield of 52%.<sup>[1]</sup>

## Natural Occurrence and Biosynthesis

The primary known natural source of **bromodiiodomethane** is marine algae.<sup>[1]</sup>

### Occurrence in Marine Algae

**Bromodiiodomethane** has been identified in the essential oil of the red alga *Asparagopsis taxiformis*.<sup>[1]</sup> This alga is a prolific producer of a wide range of halogenated secondary metabolites. While specific quantitative data for **bromodiiodomethane** across various algal species is not extensively reported, the production of other volatile halogenated organic compounds (VHOCs) by marine algae is well-documented and provides context for the potential of **bromodiiodomethane** production.<sup>[3]</sup> The co-occurrence of various brominated and iodinated methanes is common due to the nature of the enzymes involved in their biosynthesis.<sup>[3]</sup>

Table 2: Representative Volatile Halogenated Compounds Produced by Marine Algae

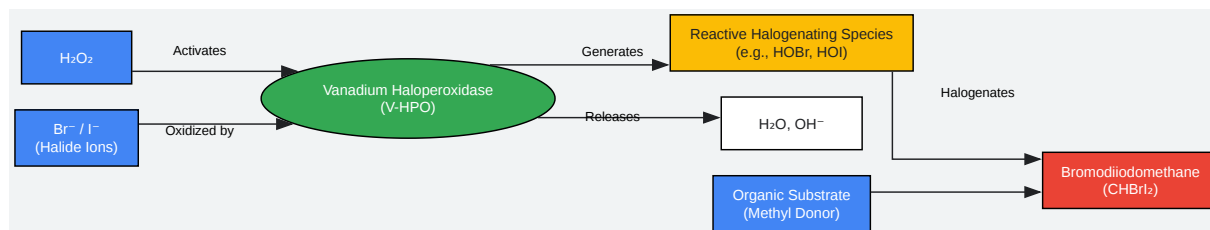
Algal Species	Compound	Concentration / Production Rate	Reference(s)
Asparagopsis taxiformis	Bromoform ( $\text{CHBr}_3$ )	1 - 17.8 mg/g dry weight	<a href="#">[4]</a> <a href="#">[5]</a>
Nitzschia sp.	Bromoform ( $\text{CHBr}_3$ )	Production Detected	<a href="#">[3]</a>
Nitzschia sp.	Dibromomethane ( $\text{CH}_2\text{Br}_2$ )	Production Detected	<a href="#">[3]</a>
Nitzschia sp.	Diiodomethane ( $\text{CH}_2\text{I}_2$ )	Production Detected	<a href="#">[3]</a>
Non-axenic diatom cultures	Bromiodomethane ( $\text{CH}_2\text{BrI}$ )	Production Detected	<a href="#">[3]</a>

## Biosynthesis in Marine Algae

The biosynthesis of **bromodiiodomethane** and other VHOCs in marine algae is primarily catalyzed by vanadium-dependent haloperoxidase (V-HPO) enzymes.[\[6\]](#) These enzymes facilitate the oxidation of halides (bromide and iodide) in the presence of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), generating highly reactive halogenating species.[\[6\]](#)[\[7\]](#) These species then react with an organic substrate to form the halogenated compound.[\[6\]](#)

The proposed biosynthetic pathway involves the following key steps:

- Enzyme Activation: The vanadium center in the haloperoxidase reacts with hydrogen peroxide.[\[8\]](#)
- Halide Oxidation: The activated enzyme complex oxidizes bromide ( $\text{Br}^-$ ) and iodide ( $\text{I}^-$ ) ions, forming reactive electrophilic halogen species, likely hypobromous acid ( $\text{HOBr}$ ) and hypoiodous acid ( $\text{HOI}$ ) or enzyme-bound equivalents.[\[6\]](#)[\[8\]](#)
- Halogenation of Substrate: These reactive halogenating species sequentially or competitively halogenate a nucleophilic carbon source, such as a methyl group donor, leading to the formation of mixed halomethanes like **bromodiiodomethane**.[\[6\]](#)



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Caption: Proposed biosynthetic pathway of **bromodiiodomethane** via vanadium haloperoxidase.

## Presence in Seawater and Formation as a Disinfection Byproduct

Beyond direct biosynthesis by algae, **bromodiiodomethane** and related compounds can be formed in aquatic environments through chemical reactions, particularly during water disinfection.

## Volatile Organic Halogens in Seawater and the Atmosphere

Volatile halogenated organic compounds, including those containing bromine and iodine, are naturally produced in the ocean and contribute to the global biogeochemical cycles of halogens.[9] These compounds can be emitted from the sea surface into the atmosphere.

While specific flux data for **bromodiiodomethane** is limited, studies have quantified the sea-to-air flux for related compounds like bromoform (CHBr<sub>3</sub>) and dibromomethane (CH<sub>2</sub>Br<sub>2</sub>).[9]

## Formation During Water Disinfection

Trihalomethanes (THMs) are well-known disinfection byproducts (DBPs) formed when water containing natural organic matter is treated with chlorine.[10][11] The presence of bromide (Br<sup>-</sup>) and iodide (I<sup>-</sup>) ions in the source water can lead to the formation of brominated and iodinated THMs, including mixed species like **bromodiiodomethane**. [10][12] The reactions

proceed as chlorine oxidizes the halides to more reactive species (hypobromite and hypoiodite), which then participate in the haloform reaction with organic precursors.[11][13] The formation of these mixed-halogen THMs is a concern in drinking water treatment, especially in coastal areas prone to seawater intrusion or in source waters with naturally high halide concentrations.[10]

## Experimental Protocols for Analysis

The analysis of volatile halogenated compounds such as **bromodiiodomethane** from complex matrices like algal tissue or water requires sensitive and specific analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the standard technique for identification and quantification.[3]

## Sample Collection and Preparation

- **Algal Samples:** Fresh algal material should be collected and processed immediately or stored frozen (e.g., at -20°C) to prevent the loss of volatile compounds. The samples are typically rinsed with sterile seawater to remove debris. For analysis, a known weight of the fresh or freeze-dried tissue is used.[3]
- **Water Samples:** Water samples should be collected in glass vials with zero headspace to prevent volatilization. The addition of a quenching agent (e.g., sodium thiosulfate) may be necessary if residual disinfectant is present.

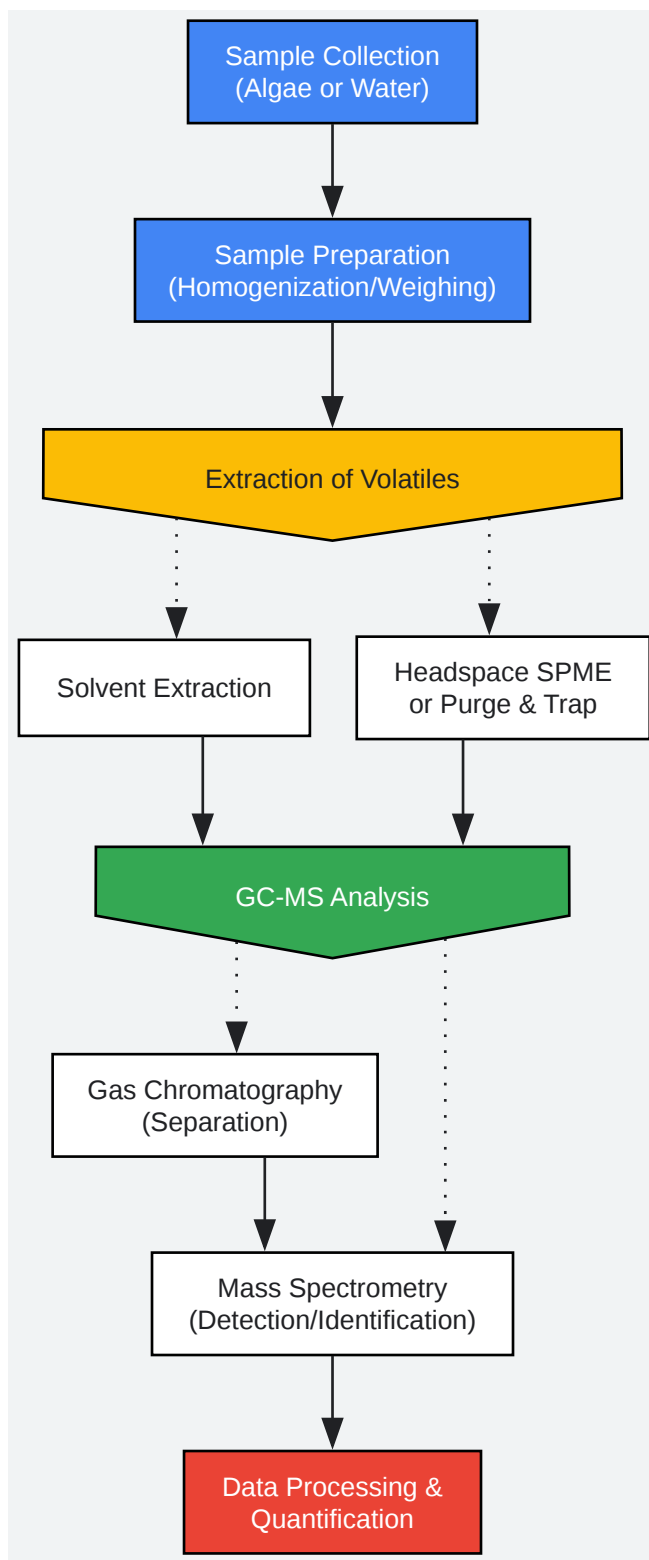
## Extraction of Volatile Compounds

Two common methods for extracting volatile compounds from the sample matrix are:

- **Solvent Extraction:** A known amount of the homogenized sample is placed in a sealed vial with a high-purity solvent (e.g., pentane, hexane, dichloromethane). An internal standard (e.g., a deuterated analogue) is added for accurate quantification. The mixture is agitated, and the organic phase is carefully separated for analysis.[3]
- **Purge and Trap (P&T) or Headspace Solid-Phase Microextraction (SPME):** These are preferred methods for trace analysis of highly volatile compounds. An inert gas is bubbled through the sample (P&T), or a coated fiber is exposed to the headspace above the sample (SPME). The trapped volatiles are then thermally desorbed into the GC inlet.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- **Injector:** Splitless or on-column injection is used for trace analysis to ensure the maximum transfer of analytes to the column.[\[3\]](#)
- **GC Column:** A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
- **Oven Temperature Program:** A temperature gradient is employed for effective separation, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C).[\[3\]](#)
- **Carrier Gas:** High-purity helium is the standard carrier gas.[\[3\]](#)
- **Mass Spectrometer (MS):**
  - **Ionization:** Electron Ionization (EI) at 70 eV is standard.[\[3\]](#)
  - **Acquisition Mode:** Full scan mode is used for initial identification of unknown compounds. Selected Ion Monitoring (SIM) mode is used for target compound quantification, offering enhanced sensitivity by monitoring specific mass-to-charge ratio ( $m/z$ ) ions characteristic of **bromodiiodomethane**.[\[3\]](#)
- **Quantification:** A calibration curve is constructed using certified standards of **bromodiiodomethane** at multiple concentrations. The concentration in the sample is determined by comparing its peak area, normalized to the internal standard, against the calibration curve.[\[3\]](#)



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Caption: General experimental workflow for **bromodiiodomethane** analysis.



## Conclusion

**Bromodiiodomethane** is a halogenated methane with a known synthetic pathway and established physicochemical properties. Its natural occurrence is primarily linked to the metabolic activity of marine algae, particularly *Asparagopsis taxiformis*, through the action of haloperoxidase enzymes. The compound can also be formed as a disinfection byproduct during the chlorination of water containing bromide and iodide. The analytical methods for its detection and quantification are well-established, relying on chromatographic separation coupled with mass spectrometric detection. Further research into the precise concentrations of **bromodiiodomethane** in various marine environments and its potential biological activities could provide valuable insights for both environmental science and drug development.

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